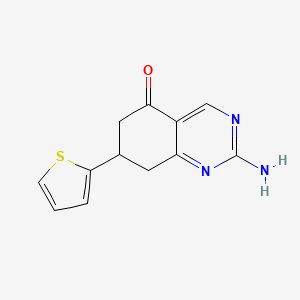

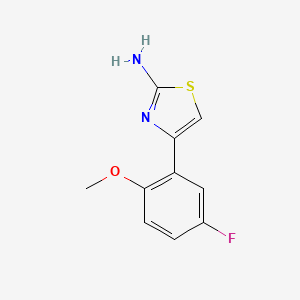

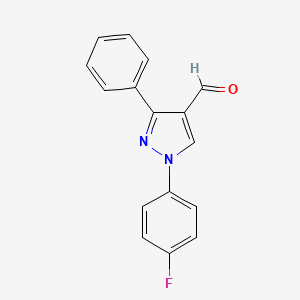

2-(1H-benzimidazol-2-yl)-N-butylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1H-benzimidazol-2-yl)-N-butylacetamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are particularly recognized for their antimicrobial properties and their potential use as non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve multiple steps, including the formation of amines with high yields and moderate enantiomeric excess. For instance, asymmetric synthesis of related compounds, such as (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides, has been achieved by reducing o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes. Subsequent reactions with 2-chloroacetyl chloride and thiobenzimidazole or n-dibutylamine yield the corresponding products .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole moiety, which is crucial for their biological activity. The specific substituents attached to the benzimidazole core, such as the N-butylacetamide group in "2-(1H-benzimidazol-2-yl)-N-butylacetamide," can significantly influence the compound's properties and its interaction with biological targets .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the enhancement of their biological activities. For example, the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives involves the substitution of benzotriazole, which has been shown to produce potent anti-infective agents . These reactions are critical for the development of new therapeutic agents with improved efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. The antimicrobial evaluation of benzimidazole derivatives has demonstrated their effectiveness against various microorganisms, indicating that their physical and chemical properties are conducive to their biological activity .

Aplicaciones Científicas De Investigación

Antioxidants for Base Oil

2-(1H-benzimidazol-2-yl)-N-butylacetamide derivatives, including similar compounds like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide, have been studied as antioxidants for base oil. These compounds were assessed for their ability to improve the oxidation stability of base oil, crucial for enhancing oil life and efficiency (Basta et al., 2017).

Corrosion Inhibition

Derivatives of 2-(1H-benzimidazol-2-yl)-N-butylacetamide, like 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-phenylacetamide, have been evaluated as corrosion inhibitors. These studies involve assessing their protective properties on metals like carbon steel in corrosive environments, highlighting their potential in industrial applications (Rouifi et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives, including those related to 2-(1H-benzimidazol-2-yl)-N-butylacetamide, have been synthesized and tested for their antimicrobial activity. These studies aim to explore the potential of these compounds as new agents against various bacterial and fungal pathogens (Ajani et al., 2016).

Anthelmintic Agents

Novel 2-phenyl benzimidazole-1-acetamide derivatives, closely related to 2-(1H-benzimidazol-2-yl)-N-butylacetamide, have been evaluated for their potential as anthelmintic agents. These compounds have been tested against parasites like earthworms, showing promising results in comparison to standard drugs (Sawant & Kawade, 2011).

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives, including those similar to 2-(1H-benzimidazol-2-yl)-N-butylacetamide, has been explored. These compounds were tested using methods like rat-paw oedema, and some showed significant anti-inflammatory effects (Bhor & Pawar, 2022).

Inhibitors of Human Acyl-coenzyme A:cholesterol O-acyltransferase

Certain benzimidazole derivatives, like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, act as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase. This action is significant for potential treatments of diseases involving overexpression of this enzyme (Shibuya et al., 2018).

Direcciones Futuras

Benzimidazole derivatives have found commercial application in veterinarian medicine as anthelmintic agents and in diverse human therapeutic areas such as treatment of ulcers and antihistaminic . They could potentially be used in new DNA hybridization indicators due to their distinct effects on ssDNA and dsDNA .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACXFDYWYZDBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397341 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

CAS RN |

91600-55-4 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)